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These application notes provide a detailed protocol for the determination of caspase-4 activity

in cell lysates using fluorogenic substrates. The assay is based on the proteolytic cleavage of a

specific peptide substrate by active caspase-4, which results in the release of a fluorescent

reporter molecule. This method is suitable for studying the activation of the non-canonical

inflammasome pathway and for screening potential modulators of caspase-4 activity.

Introduction
Caspase-4, in humans, and its murine ortholog caspase-11, are critical initiators of the non-

canonical inflammasome pathway.[1][2] This pathway is activated by the direct binding of

intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative

bacteria, to the caspase activation and recruitment domain (CARD) of caspase-4.[3] This

binding triggers the oligomerization and auto-activation of caspase-4.[3][4]

Activated caspase-4 plays a crucial role in host defense against bacterial pathogens by

inducing a pro-inflammatory form of cell death known as pyroptosis.[3][4] This process is

mediated by the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD

forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory

cytokines like IL-1β and IL-18, following the secondary activation of the NLRP3 inflammasome.

[3][4][5]
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The measurement of caspase-4 activity is a key method for investigating the cellular response

to intracellular bacterial infections and for screening compounds that may modulate this

inflammatory pathway.

Principle of the Assay
The fluorometric assay for caspase-4 activity utilizes a synthetic peptide substrate coupled to a

fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). The peptide sequence

is designed to be specifically recognized and cleaved by active caspase-4. Commonly used

substrates for caspase-4 are Ac-LEVD-AFC (Acetyl-Leu-Glu-Val-Asp-AFC) and Ac-WEHD-AFC

(Acetyl-Trp-Glu-His-Asp-AFC).[6][7]

In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by caspase-4 at the

aspartate residue, the free AFC molecule is released, which emits a strong fluorescent signal.

The intensity of the fluorescence is directly proportional to the caspase-4 activity in the sample.

The fluorescence can be measured using a fluorescence microplate reader at an excitation

wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[6]

Note on Substrate Specificity: While the topic mentions Ac-IEPD-AFC, this substrate is more

commonly recognized and utilized as a substrate for Granzyme B, a serine protease involved in

cytotoxic T-lymphocyte-mediated apoptosis.[8][9][10] Although both Granzyme B and caspases

cleave after an aspartate residue, their substrate specificities differ at other positions.[11] For

reliable and specific measurement of caspase-4 activity, the use of Ac-LEVD-AFC or Ac-

WEHD-AFC is strongly recommended.[6][7]

Signaling Pathway
The diagram below illustrates the activation of the non-canonical inflammasome pathway by

intracellular LPS, leading to caspase-4 activation and subsequent cleavage of the fluorogenic

substrate.
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Caption: Caspase-4 activation by intracellular LPS and subsequent substrate cleavage.
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This section provides a detailed protocol for measuring caspase-4 activity in cell lysates using a

fluorometric assay.

Materials and Reagents
Cells of interest (e.g., macrophages, epithelial cells)

Inducing agent (e.g., Gram-negative bacteria, transfected LPS)

Phosphate-Buffered Saline (PBS), ice-cold

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100

µM EDTA)

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

Caspase-4 Substrate: Ac-LEVD-AFC or Ac-WEHD-AFC (10 mM stock in DMSO)

BCA Protein Assay Kit

96-well black, flat-bottom microplate

Microplate reader capable of fluorescence detection

Experimental Workflow
The following diagram outlines the major steps in the caspase-4 activity assay.
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Caption: Flowchart of the caspase-4 activity assay protocol.
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Detailed Protocol
Cell Treatment and Lysis:

Plate cells at a desired density and treat with an appropriate stimulus to induce caspase-4

activation. Include an untreated control group.

Harvest cells (for adherent cells, scrape after washing; for suspension cells, centrifuge). A

typical starting number is 2-5 x 10^6 cells per sample.

Wash the cell pellet with ice-cold PBS and centrifuge.

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

Incubate on ice for 10-20 minutes.

Centrifuge at 10,000 x g for 1 minute at 4°C.

Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. The lysate can be used

immediately or stored at -80°C.

Protein Quantification:

Determine the protein concentration of each cell lysate using a BCA protein assay or a

similar method.

Dilute the lysates with Cell Lysis Buffer to a final concentration of 1-4 mg/mL. A typical

amount of protein to use per assay is 50-200 µg.

Assay Reaction:

Prepare the reaction mix. For each well, you will need 50 µL of 2X Reaction Buffer.

Add 50 µL of each cell lysate (containing 50-200 µg of protein) to individual wells of a 96-

well black microplate.

Include a blank control well containing 50 µL of Cell Lysis Buffer instead of cell lysate.

Add 50 µL of 2X Reaction Buffer to each well.
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To initiate the reaction, add 5 µL of the 1 mM caspase-4 substrate (Ac-LEVD-AFC or Ac-

WEHD-AFC) to each well. The final substrate concentration will be 50 µM.

Incubation and Measurement:

Incubate the plate at 37°C for 1-2 hours, protected from light.

Measure the fluorescence using a microplate reader with an excitation wavelength of 400

nm and an emission wavelength of 505 nm.

Data Analysis:

Subtract the fluorescence reading of the blank from all sample readings.

The caspase-4 activity can be expressed as the fold-increase in fluorescence compared to

the untreated control.

Data Presentation
The following tables summarize key quantitative data for the caspase-4 fluorometric assay.

Table 1: Recommended Reagent Concentrations

Reagent Stock Concentration
Final Concentration in
Assay

Cell Lysate 1-4 mg/mL 50-200 µ g/well

Ac-LEVD-AFC / Ac-WEHD-

AFC
1 mM in DMSO 50 µM

DTT in 2X Reaction Buffer 1 M 10 mM

Table 2: Spectrophotometer Settings
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Parameter Wavelength (nm)

Excitation Wavelength (Ex) 400

Emission Wavelength (Em) 505

Table 3: Typical Experimental Parameters

Parameter Value

Number of Cells per Lysate 2-5 x 10^6

Incubation Time 1-2 hours

Incubation Temperature 37°C

Total Assay Volume per Well 105 µL

Troubleshooting
High Background Fluorescence:

Substrate may have degraded. Ensure proper storage (at -20°C, protected from light and

moisture).

Cell lysis may be incomplete, releasing interfering substances. Ensure efficient lysis on

ice.

Low Signal:

Insufficient caspase-4 activity. Increase the amount of cell lysate per well or optimize the

induction of caspase-4 activation.

Incubation time may be too short. Increase the incubation time.

Incorrect filter settings on the plate reader. Verify the excitation and emission wavelengths.

High Well-to-Well Variability:
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Inaccurate pipetting. Use calibrated pipettes and ensure proper mixing.

Inconsistent cell numbers or protein concentrations. Carefully normalize samples before

starting the assay.

By following these detailed protocols and application notes, researchers can obtain reliable and

reproducible measurements of caspase-4 activity, providing valuable insights into the non-

canonical inflammasome pathway and its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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